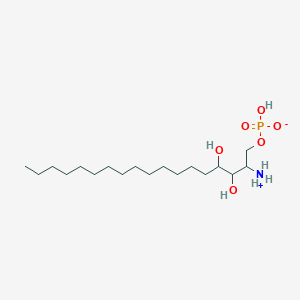![molecular formula C72H64N4O16Rh2 B12077730 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+)](/img/structure/B12077730.png)
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+) is a complex organometallic compound It features a rhodium ion coordinated with a ligand derived from isoquinoline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+) typically involves the coordination of rhodium with the ligand. The ligand can be synthesized through a multi-step organic synthesis process, starting from commercially available precursors. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or toluene are commonly used, and the reactions are typically carried out at elevated temperatures to ensure complete coordination.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring the purity of the final product, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+) can undergo various chemical reactions, including:
Oxidation: The rhodium center can be oxidized, altering its oxidation state and potentially changing the compound’s reactivity.
Reduction: Reduction reactions can revert the rhodium to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the isoquinoline-derived ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the presence of other ligands and may be facilitated by heat or light.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a rhodium(III) complex, while reduction could produce a rhodium(I) complex. Substitution reactions result in new rhodium complexes with different ligands.
科学研究应用
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biology: The compound’s potential as an anticancer agent is being explored due to its ability to interact with biological molecules.
Medicine: Research is ongoing into its use in drug delivery systems, where the rhodium complex can facilitate the transport of therapeutic agents.
Industry: It is used in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism of action of 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+) involves its interaction with molecular targets through coordination chemistry. The rhodium center can form bonds with various substrates, facilitating chemical transformations. In biological systems, the compound can interact with DNA or proteins, potentially disrupting cellular processes and leading to anticancer effects.
相似化合物的比较
Similar Compounds
- 2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-benzoic acid
- 2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-3-methylbutanoic acid
Uniqueness
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+) is unique due to the presence of the rhodium ion, which imparts distinct catalytic and electronic properties. Compared to similar compounds without the metal center, it exhibits enhanced reactivity and potential for diverse applications in catalysis and materials science.
属性
分子式 |
C72H64N4O16Rh2 |
|---|---|
分子量 |
1447.1 g/mol |
IUPAC 名称 |
2-(1,3-dioxobenzo[de]isoquinolin-2-yl)-3,3-dimethylbutanoate;rhodium(2+) |
InChI |
InChI=1S/4C18H17NO4.2Rh/c4*1-18(2,3)14(17(22)23)19-15(20)11-8-4-6-10-7-5-9-12(13(10)11)16(19)21;;/h4*4-9,14H,1-3H3,(H,22,23);;/q;;;;2*+2/p-4 |
InChI 键 |
AXSCZKAJIQMFGF-UHFFFAOYSA-J |
规范 SMILES |
CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.CC(C)(C)C(C(=O)[O-])N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O.[Rh+2].[Rh+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4-Heptylphenyl)benzonitrile;4-(4-octoxyphenyl)benzonitrile;4-(4-pentylphenyl)benzonitrile;4-[4-(4-pentylphenyl)phenyl]benzonitrile](/img/structure/B12077648.png)

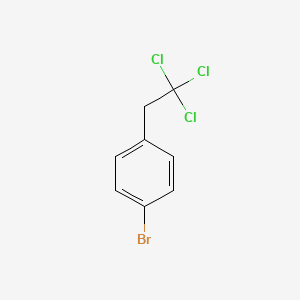

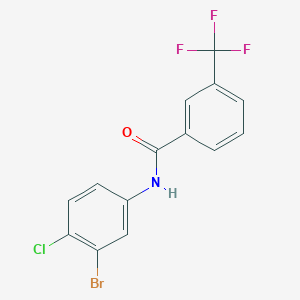
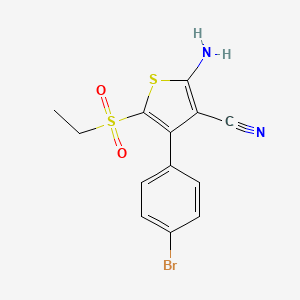
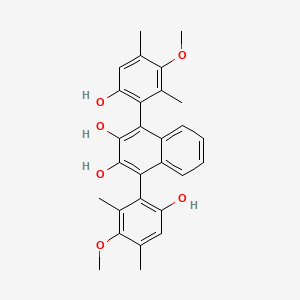
![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12077700.png)
![1-[(2-Bromo-5-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B12077701.png)

